molecular formula C13H18ClNO3 B1424655 Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride CAS No. 1219977-30-6

Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride

Cat. No.: B1424655
CAS No.: 1219977-30-6
M. Wt: 271.74 g/mol
InChI Key: LBHVDQRVPKDNPM-UHFFFAOYSA-N
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Description

Systematic IUPAC Name

The compound’s IUPAC name is This compound . This designation reflects its structural components:

  • Methyl benzoate : A central benzene ring esterified with methanol.
  • 2-[(3-Pyrrolidinyloxy)methyl] substituent : A methylene group bridging the benzene ring to a pyrrolidine ring via an ether linkage.
  • Hydrochloride salt : Protonation of a tertiary amine nitrogen in the pyrrolidine ring, yielding a hydrochloride counterion.

Common Synonyms and Registry Numbers

Synonym CAS Number MDL Number SMILES
1219977-30-6 928322-40-1 MFCD13561202 O=C(OC)C1=CC=CC=C1COC2CNCC2.[H]Cl
Methyl 2-((pyrrolidin-3-yloxy)methyl)benzoate hydrochloride 928322-40-1 MFCD13561202 O=C(OC)C1=CC=CC=C1COC2CNCC2.[H]Cl
AKOS015848286 928322-40-1 MFCD13561202 O=C(OC)C1=CC=CC=C1COC2CNCC2.[H]Cl

Sources: PubChem, Matrix Scientific, BLD Pharm

Molecular Formula and Structural Representation

Property Value
Molecular Formula C₁₃H₁₈ClNO₃
Molecular Weight 271.74 g/mol
Structural Components Benzoate ester + Pyrrolidine ether + Hydrochloride salt

Structural Breakdown :

  • Benzoate Core : A benzene ring with a methyl ester group at the 2-position.
  • Ether Linkage : A methylene group (-CH₂-) connects the benzene ring to an oxygen atom.
  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle (3-pyrrolidinyloxy) attached via the ether oxygen.
  • Hydrochloride Salt : A chloride ion counterbalances the protonated tertiary amine in the pyrrolidine ring.

Properties

IUPAC Name

methyl 2-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-5-3-2-4-10(12)9-17-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHVDQRVPKDNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219977-30-6
Record name Benzoic acid, 2-[(3-pyrrolidinyloxy)methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Esterification of Benzoic Acid to Methyl Benzoate

Methodology:
The initial step involves esterifying benzoic acid with methanol, catalyzed by an acid catalyst such as p-toluenesulfonic acid (TsOH). This process is adapted from patent CN101948387A, which emphasizes energy-efficient and high-yield protocols.

Reaction Conditions:

Parameter Value Notes
Molar ratio (Benzoic acid : Methanol) 1 : 1.4–1.6 Ensures complete esterification
Catalyst 15 wt% TsOH Catalyzes ester formation
Temperature 95–105°C Promotes reaction kinetics
Reaction time 2–3 hours Sufficient for completion
Post-reaction Vaporize residual methanol under atmospheric pressure Prepares for subsequent steps

Research Findings:
The process reduces methanol usage, minimizes pollution, and achieves yields up to 93%. The process is energy-conserving, with continuous distillation of methyl benzoate under reduced pressure to improve purity.

Hydrochloride Salt Formation

Methodology:
The final step involves converting the free base or neutral compound into its hydrochloride salt, ensuring stability and solubility.

Procedure:

  • Dissolve the methylated pyrrolidinylbenzoate in an organic solvent such as ethanol or methanol.
  • Bubble dry hydrogen chloride gas or add concentrated HCl solution.
  • Stir the mixture at room temperature or slightly elevated temperature (~50°C).
  • Isolate the precipitated hydrochloride salt via filtration.
  • Dry under vacuum to obtain pure Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride .

Research Findings:
The process is straightforward, with high conversion efficiency, as indicated by the compound's reported purity and yield (~90%).

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose Yield / Notes
Esterification Benzoic acid, methanol, TsOH, 95–105°C Form methyl benzoate Up to 93% yield
Pyrrolidinyl Introduction Pyrrolidine derivative, DMF, 80–120°C Attach pyrrolidinyl group Variable, optimized for reactivity
Salt Formation HCl gas or concentrated HCl, ethanol Generate hydrochloride salt High purity, >90% yield

Research Findings and Considerations

  • Efficiency:
    The esterification process is optimized for minimal environmental impact, with low methanol excess and recyclable catalysts.

  • Reaction Time & Temperature:
    Controlled between 95–105°C for esterification; pyrrolidinyl attachment performed under reflux conditions.

  • Yield Optimization:
    Continuous distillation and reflux control improve overall yield and purity.

  • Environmental & Cost Factors: The methods emphasize energy conservation, catalyst reusability, and minimal solvent waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (Na

Biological Activity

Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride, a compound with the chemical formula C₁₃H₁₈ClNO₃, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a pyrrolidine ring that enhances its biological interactions. The presence of the pyrrolidinyloxy group is significant as it may influence the compound's affinity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of GABAergic signaling pathways, potentially influencing neuronal excitability and synaptic transmission.

Biological Activity Overview

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
Neuroprotective May provide protection against neurodegenerative processes through modulation of neurotransmitter systems.
Anti-inflammatory Shows promise in reducing inflammation in vitro, which could be beneficial for inflammatory diseases.
Analgesic Potentially effective in pain relief through central nervous system pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotective Effects : In vitro assays showed that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
  • Anti-inflammatory Properties : Research involving animal models of inflammation revealed that administration of this compound resulted in reduced edema and inflammatory markers in tissues . This suggests potential therapeutic applications in conditions like arthritis.
  • Analgesic Activity : Pain models indicated that the compound could significantly reduce pain responses, likely through central mechanisms involving opioid receptors . This positions it as a candidate for further development as an analgesic agent.

Toxicological Profile

While exploring the biological activities, it is also crucial to consider the toxicological aspects:

  • Acute Toxicity : The compound has been classified as harmful if swallowed and causes skin irritation .
  • Safety Margins : Studies indicate acceptable margins of safety when used at recommended doses, although further research is needed to establish long-term safety profiles .

Scientific Research Applications

Pharmaceutical Development

Lead Compound for Drug Synthesis:
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride serves as a lead compound in the development of new pharmaceuticals, particularly in the search for neuroprotective agents and antimicrobial drugs. The compound's structure allows for modifications that can enhance its efficacy and safety profiles compared to existing medications.

Mechanism of Action:
Research indicates that compounds containing pyrrolidine structures often exhibit diverse pharmacological effects. Preliminary studies suggest that this compound may interact with various biological targets, influencing its therapeutic potential .

Pharmacodynamics and Pharmacokinetics:
Investigations into the pharmacodynamics of this compound focus on its interactions with receptors and enzymes involved in neurological functions. Understanding these interactions is crucial for optimizing its use in therapeutic contexts.

Toxicity and Safety Profile:
Toxicity studies indicate that the compound exhibits low to moderate toxicity levels, making it a candidate for further research in drug formulation. Detailed assessments of its safety profile are essential for determining appropriate dosages and potential side effects .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis:
this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to develop derivatives with enhanced biological activities or altered pharmacokinetic properties.

Multi-step Synthesis:
The synthesis typically involves several steps that allow for the introduction of specific functional groups. Such modifications can lead to compounds with improved solubility, stability, or targeted biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-(pyrrolidinyloxy)benzoate hydrochloridePyrrolidine at the 3-positionMay exhibit different pharmacological profiles
Methyl 4-(pyrrolidinyloxy)benzoate hydrochloridePyrrolidine at the 4-positionPotentially different receptor interactions
Methyl 2-(pyrrolidinyloxy)methyl benzoateContains an additional methyl groupVariations in lipophilicity affecting absorption

This table illustrates how minor structural variations can lead to significant differences in biological activity and pharmacological effects.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Neuroprotective Studies: Research has indicated that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity: Initial findings suggest potential antimicrobial effects, warranting further investigation into its use as an antibacterial or antifungal agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on available evidence:

Compound Name Structure Molecular Formula Molecular Weight CAS Number Key Features Applications References
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride Benzoate ester with 3-pyrrolidinyloxy methyl group at 2-position, HCl salt C₁₃H₁₈ClNO₃ 283.74 g/mol Not explicitly provided Ortho-substituted pyrrolidine ether; polar due to HCl salt Presumed pharmaceutical/agrochemical R&D
Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride Benzyl ester with 3-pyrrolidinyloxy group at 4-position, HCl salt C₁₈H₂₀ClNO₃ 333.81 g/mol 1220034-69-4 Para-substituted; benzyl group increases lipophilicity Research intermediate (irritant hazard)
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride Methyl ester with 3-pyrrolidinyloxy group at 4-position, HCl salt C₁₂H₁₆ClNO₃ 257.71 g/mol 1220033-95-3 Para-substituted isomer; smaller molar mass than ortho analog Not specified; structural studies
Methyl 2-(azetidin-3-yl)benzoate hydrochloride Benzoate ester with azetidine (3-membered ring) at 2-position, HCl salt C₁₁H₁₄ClNO₂ 227.69 g/mol 1203686-73-0 Azetidine ring (smaller, more strained) vs. pyrrolidine; altered reactivity Probable synthetic intermediate
Bensulfuron-methyl (pesticide analog) Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)aminosulfonyl)benzoate C₁₆H₁₈N₄O₇S 410.40 g/mol 83055-99-6 Sulfonylurea bridge; pyrimidine substituent Herbicide (rice paddies)
Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride Fluorine and hydrazine substituents at 2- and 3-positions, HCl salt C₉H₁₀ClFN₂O₂ 232.64 g/mol Not explicitly provided Fluorine enhances metabolic stability; hydrazine enables nucleophilic reactions Pharmaceutical synthesis

Key Structural and Functional Insights

Positional Isomerism: The ortho-substituted pyrrolidine derivative (target compound) may exhibit steric hindrance compared to the para-substituted analogs (e.g., Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride), affecting binding interactions in biological systems .

Heterocycle Variations :

  • Replacing pyrrolidine (5-membered ring) with azetidine (4-membered ring) introduces ring strain, which may enhance reactivity but reduce conformational flexibility .

Functional Group Impact :

  • Sulfonylurea-containing analogs (e.g., bensulfuron-methyl) target acetolactate synthase in plants, highlighting how substituents dictate agrochemical activity .
  • Fluorine and hydrazine groups in Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride suggest utility in medicinal chemistry for stable intermediate synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride
Reactant of Route 2
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Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride

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